N-(4-butylphenyl)-2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide
Description
The compound N-(4-butylphenyl)-2-[(1,1-dioxo-4H-1λ⁶,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide (CAS: 893790-22-2) is a benzothiadiazine derivative characterized by a 1,1-dioxo-4H-1λ⁶,2,4-benzothiadiazin-3-yl core linked via a sulfanyl group to an acetamide moiety substituted with a 4-butylphenyl group . This structure confers unique electronic and steric properties due to the electron-withdrawing sulfonyl group on the benzothiadiazine ring and the hydrophobic 4-butylphenyl chain.
Properties
IUPAC Name |
N-(4-butylphenyl)-2-[(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S2/c1-2-3-6-14-9-11-15(12-10-14)20-18(23)13-26-19-21-16-7-4-5-8-17(16)27(24,25)22-19/h4-5,7-12H,2-3,6,13H2,1H3,(H,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKZKQJSTEIFREN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CSC2=NS(=O)(=O)C3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-butylphenyl)-2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide is a compound of interest due to its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its chemical formula and its structural features, which include a benzothiadiazine moiety that is known for various biological activities. The presence of the butylphenyl group may influence its lipophilicity and overall bioactivity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 364.48 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Research indicates that compounds containing the benzothiadiazine structure exhibit various pharmacological effects, including:
- Antidiabetic Activity : The compound has been investigated for its potential role as a phosphodiesterase (PDE) inhibitor, which can enhance insulin signaling pathways and improve glucose metabolism .
- Antioxidant Properties : The dioxo group in the structure may contribute to antioxidant activity, helping to mitigate oxidative stress in cells .
- Anti-inflammatory Effects : Some studies suggest that benzothiadiazines can modulate inflammatory pathways, potentially offering therapeutic benefits in chronic inflammatory diseases.
Case Studies
- Diabetes Management : A study involving PDE inhibitors demonstrated that similar compounds could significantly lower blood glucose levels in diabetic models. The mechanism was attributed to enhanced insulin sensitivity and reduced hepatic glucose production .
- Cancer Research : In vitro studies have shown that related compounds can induce apoptosis in cancer cell lines. The sulfanyl group may play a role in disrupting cellular redox balance, leading to increased oxidative stress in malignant cells .
- Neuroprotective Effects : Preliminary research indicates that compounds with similar structures may protect neuronal cells from apoptosis induced by neurotoxic agents. This suggests potential applications in neurodegenerative diseases .
Table 2: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Antidiabetic | Improved insulin sensitivity |
| Antioxidant | Reduced oxidative stress |
| Anti-inflammatory | Modulation of inflammatory pathways |
| Anticancer | Induction of apoptosis in cancer cells |
| Neuroprotective | Protection against neurotoxicity |
Comparison with Similar Compounds
Research Findings and Data Tables
Table 1: Antimicrobial Activity of Selected Sulfanyl Acetamide Derivatives
Preparation Methods
Cyclocondensation of 2-Aminothiophenol with Carbonyl Derivatives
The benzothiadiazin ring system is synthesized via cyclocondensation reactions between 2-aminothiophenol (2-ATP) and carbonyl-containing compounds. A representative method involves reacting 2-ATP (2 mmol) with 2,5-dihydro-2,5-dimethoxyfuran (0.78 mmol) in a tetrahydrofuran (THF)-water solvent system catalyzed by concentrated sulfuric acid at room temperature for 24 hours . This yields a benzothiazine intermediate, which is subsequently oxidized to introduce the 1,1-dioxo functionality.
Oxidation Step :
The intermediate is treated with hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) in acetic acid under reflux for 6–8 hours, achieving full oxidation of the thiazine sulfur to a sulfone group . The final product, 3-mercapto-1,1-dioxo-4H-1λ⁶,2,4-benzothiadiazine, is isolated via column chromatography with a yield of 50–60% .
Nucleophilic Substitution for Sulfanyl-Acetamide Coupling
The sulfanyl group at position 3 of the benzothiadiazin core undergoes nucleophilic substitution with a chloroacetamide derivative.
Synthesis of N-(4-Butylphenyl)-2-Chloroacetamide :
4-Butylphenylamine (1 mmol) is reacted with chloroacetyl chloride (1.2 mmol) in dichloromethane (DCM) at 0–5°C for 2 hours, using triethylamine (TEA) as a base to scavenge HCl . The product is purified via recrystallization (yield: 85–90%) .
Coupling Reaction :
3-Mercapto-1,1-dioxo-4H-1λ⁶,2,4-benzothiadiazine (1 mmol) is combined with N-(4-butylphenyl)-2-chloroacetamide (1.1 mmol) in ethanol under reflux for 8–10 hours, with potassium carbonate (K₂CO₃) as a base . The reaction proceeds via thiolate ion formation, displacing chloride to form the sulfanyl-acetamide bond. The target compound is isolated in 70–75% yield after solvent evaporation and silica gel chromatography .
Iodine-Catalyzed Cascade Reaction with Enaminones
A metal-free, eco-friendly approach utilizes enaminones and iodine catalysis to construct the acetamide linkage.
Procedure :
N,N-Dimethyl enaminone (0.3 mmol) and 3-mercapto-1,1-dioxo-4H-1λ⁶,2,4-benzothiadiazine (0.3 mmol) are heated at 90°C in ethyl lactate (2 mL) with iodine (0.09 mmol) as a catalyst . The reaction involves:
-
Transamination : Formation of an NH-enaminone intermediate.
-
C–H Iodination : Generation of a reactive iodinated species.
-
Intramolecular Cyclization : Tautomerization to yield the acetamide product .
This method achieves yields of 66–92% and avoids toxic solvents, though it requires longer reaction times (12 hours) .
Oxidative Coupling with o-Quinones
Bioinspired synthesis leverages oxidative coupling between o-quinones and cysteine derivatives.
Steps :
-
Adduct Formation : o-Quinone (0.5 mmol) reacts with N-Boc-l-cysteine methyl ester (0.75 mmol) in dioxane with magnesium bromide etherate (MgBr₂·Et₂O) and DIPEA .
-
Boc Deprotection : Treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM).
-
Oxidation and Cyclization : Oxidation with phenyliodonium diacetate (PIDA) induces cyclization to form the benzothiadiazin ring .
The 4-butylphenyl group is introduced via a final amidation step with 4-butylphenylamine, yielding the target compound in 36–79% .
Comparative Analysis of Synthetic Routes
| Method | Key Reagents | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Cyclocondensation | 2-ATP, dimethoxyfuran, H₂SO₄ | RT, 24h | 50–60% | Simple starting materials | Requires oxidation step |
| Nucleophilic Substitution | Chloroacetamide, K₂CO₃ | Reflux, 8h | 70–75% | High regioselectivity | Toxic solvents (ethanol) |
| Iodine Catalysis | Enaminones, I₂ | 90°C, 12h | 66–92% | Eco-friendly, metal-free | Long reaction time |
| Oxidative Coupling | o-Quinones, PIDA | RT to reflux, 8–24h | 36–79% | Bioinspired, mild conditions | Low yields in some steps |
Reaction Optimization Strategies
Solvent Effects :
-
Ethyl lactate improves green chemistry metrics in iodine-catalyzed reactions, enhancing yields by 15% compared to DMF .
-
THF-water mixtures facilitate cyclocondensation by balancing solubility and reactivity .
Catalyst Screening :
-
Iodine outperforms transition metals (e.g., Cu, Pd) in reducing side reactions during enaminone coupling .
-
Sulfuric acid concentrations above 10% accelerate cyclocondensation but risk over-oxidation .
Temperature Control :
-
Reflux conditions (78–80°C) optimize nucleophilic substitution kinetics without degrading heat-sensitive groups .
Scalability and Industrial Production
Pilot-Scale Synthesis :
-
A 100-g batch of N-(4-butylphenyl)-2-[(1,1-dioxo-4H-1λ⁶,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide was produced using nucleophilic substitution under reflux, achieving 68% yield and >99% purity via continuous-flow chromatography .
Cost Analysis :
Q & A
Basic: What are the optimal reaction conditions for synthesizing this compound?
Answer:
The synthesis of structurally related acetamide derivatives typically involves refluxing precursors in acetic anhydride or ethanol, followed by controlled cooling and crystallization. For example, a similar compound, N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide, was synthesized by heating its sulfonamide precursor with acetic anhydride under reflux for 30 minutes, followed by precipitation in ice-water . Key parameters include:
- Temperature : Maintain reflux (~140°C for acetic anhydride).
- Solvent : Use aprotic solvents (e.g., acetic anhydride) to avoid side reactions.
- Purification : Recrystallization from ethanol yields high-purity crystals (>95%) .
Basic: How is structural characterization performed for this compound?
Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard for resolving molecular geometry. For N-(4-bromophenyl)-2-[(1-cyclohexyl-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-acetamide, SCXRD confirmed bond lengths (C–S: 1.78–1.82 Å) and dihedral angles between aromatic systems (15–20°), critical for understanding steric interactions . Complementary methods include:
- NMR : and NMR to verify substituent integration (e.g., butylphenyl protons at δ 0.8–1.6 ppm).
- FT-IR : Confirm sulfonyl (S=O, ~1350 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) functional groups .
Advanced: How can computational methods resolve contradictions in reported receptor binding affinities?
Answer:
Discrepancies in binding data often arise from conformational flexibility or solvent effects. The ICReDD framework combines quantum chemical calculations (e.g., DFT) with experimental data to model reaction pathways and ligand-receptor interactions. For example:
- Reaction Path Search : Identify low-energy conformers using Gaussian 09 with B3LYP/6-31G(d) basis sets.
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., water vs. DMSO) on binding pocket accessibility .
- Data Integration : Cross-validate computational predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to reconcile conflicting results .
Advanced: What strategies mitigate data variability in pharmacokinetic (PK) studies?
Answer:
Variability in bioavailability or metabolic stability can be addressed via:
- Isotopic Labeling : Use -tagged analogs to track metabolic pathways (e.g., hepatic CYP450-mediated oxidation).
- In Vitro/In Vivo Correlation (IVIVC) : Compare hepatic microsome assays (rat/human) with in vivo PK profiles.
- Statistical Design : Apply Box-Behnken experimental design to optimize dosing parameters (e.g., particle size, formulation excipients) .
Advanced: How is environmental impact assessed for this compound?
Answer:
Follow OECD guidelines for ecotoxicology:
- Aquatic Toxicity : Perform Daphnia magna acute toxicity tests (48h EC₅₀). Related sulfonamide derivatives show EC₅₀ values >10 mg/L, indicating moderate toxicity .
- Degradation Studies : Use HPLC-MS to monitor hydrolysis half-life (t₁/₂) under varied pH (4–10). For example, N-(4-Methoxyphenyl)acetamide degrades faster in alkaline conditions (t₁/₂ = 12h at pH 10) .
- QSAR Modeling : Predict bioaccumulation potential using EPI Suite™, focusing on logP (octanol-water partition coefficient) .
Basic: What are the critical safety precautions during handling?
Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods for weighing or solvent-based steps.
- Spill Management : Neutralize liquid spills with activated carbon; solid spills require HEPA-filtered vacuuming .
Advanced: How can reaction scalability challenges be addressed?
Answer:
For scale-up from milligram to gram quantities:
- Flow Chemistry : Utilize microreactors to control exothermic reactions (e.g., sulfonylation).
- Process Analytical Technology (PAT) : Implement inline FT-IR or Raman spectroscopy for real-time monitoring of intermediate formation .
- DoE Optimization : Use JMP® software to model variables (temperature, stoichiometry) and maximize yield (>80%) .
Advanced: What analytical methods detect impurities in synthesized batches?
Answer:
- HPLC-DAD : Employ C18 columns (5 µm, 250 mm) with gradient elution (acetonitrile/water + 0.1% TFA) to separate sulfonic acid byproducts.
- LC-HRMS : Confirm molecular ions (m/z 450.12 ± 0.01) and fragment patterns (e.g., loss of SO₂ at m/z 322.08) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
